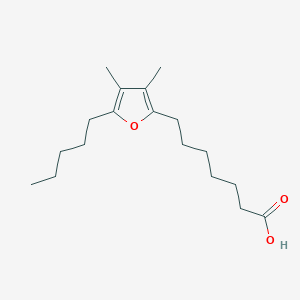
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide is a chemical compound known for its unique structure and properties. It is an organic compound that falls under the category of quaternary ammonium salts. This compound is characterized by the presence of a quaternary nitrogen atom bonded to three alkyl groups and one hydroxyalkyl group, with an iodide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-diethyl-N-methylpropan-1-amine with iodomethane in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in an aqueous medium.
Major Products Formed
Oxidation: N,N-Diethyl-3-oxopropan-1-aminium iodide.
Reduction: N,N-Diethyl-3-hydroxy-N-methylpropan-1-amine.
Substitution: N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium chloride or bromide.
Scientific Research Applications
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, increasing membrane permeability and leading to cell lysis. This property makes it effective as an antimicrobial agent. The compound also interacts with ion channels, affecting ion transport across the membrane.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium chloride
- N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium bromide
- N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium sulfate
Uniqueness
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide is unique due to its iodide counterion, which imparts distinct physicochemical properties compared to its chloride and bromide counterparts. The iodide ion enhances the compound’s solubility in organic solvents and its effectiveness as a phase transfer catalyst.
Properties
CAS No. |
93245-79-5 |
|---|---|
Molecular Formula |
C8H20INO |
Molecular Weight |
273.16 g/mol |
IUPAC Name |
diethyl-(3-hydroxypropyl)-methylazanium;iodide |
InChI |
InChI=1S/C8H20NO.HI/c1-4-9(3,5-2)7-6-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XNGDHKVIEJPCKS-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCCO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


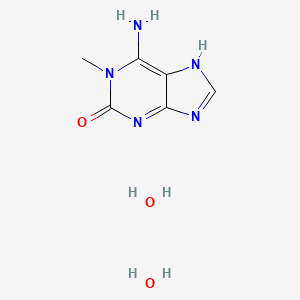
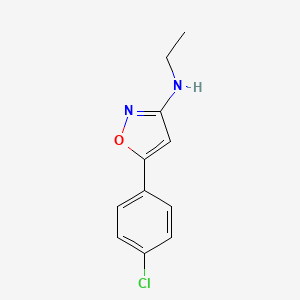
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
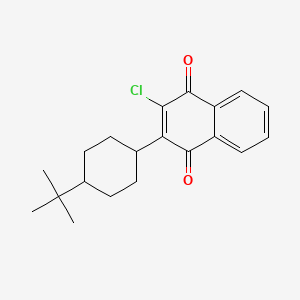
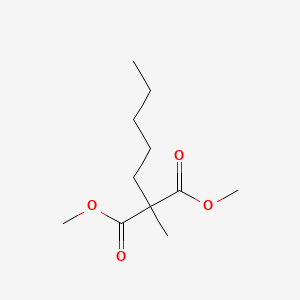
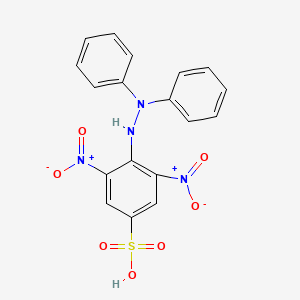
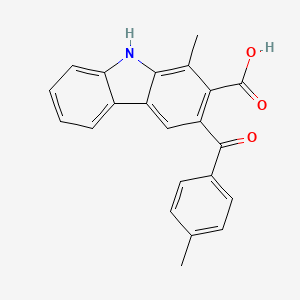
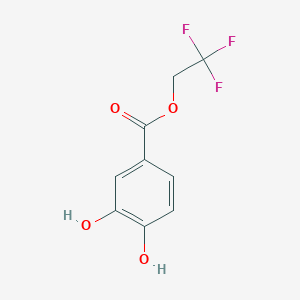
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)


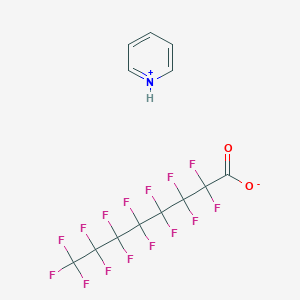
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
